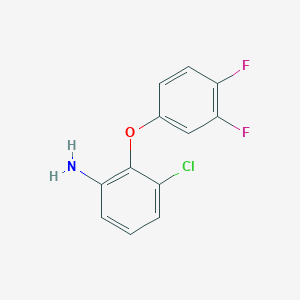

3-Chloro-2-(3,4-difluorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

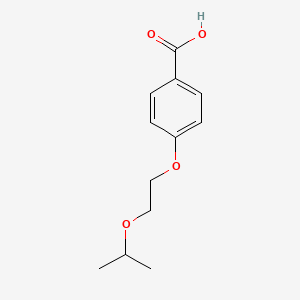

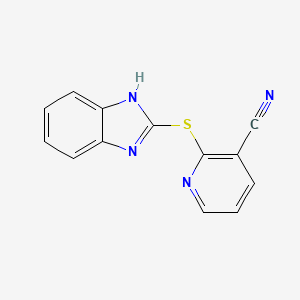

3-Chloro-2-(3,4-difluorophenoxy)aniline is a chemical compound with the molecular formula C12H8ClF2NO . It has a molecular weight of 255.65 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.65 and a molecular formula of C12H8ClF2NO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Processes

- 3-Chloro-2-(3,4-difluorophenoxy)aniline has been utilized in the synthesis of various compounds. For instance, a study demonstrated its use in synthesizing 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by a reaction with perfluoro-vinyl-perfluoro-methyl ether (Wen Zi-qiang, 2007).

Nonlinear Optical Materials

- The compound has relevance in the field of nonlinear optical (NLO) materials. Vibrational analysis studies, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, have explored its potential applications in this area (B. Revathi et al., 2017).

Polymer Chemistry

- In polymer chemistry, derivatives of this compound have been used to synthesize polymeric films with fluorescent properties. This involves the creation of Schiff bases and their utilization in polyurethane cationomers (E. Buruianǎ et al., 2005).

Analytical Chemistry

- The compound also finds applications in analytical chemistry. For instance, studies have explored its role in the biotransformation of chemical carcinogens, revealing insights into metabolic pathways (G. Kolar & J. Schlesiger, 1975).

Environmental Science

- In environmental science, chloro derivatives of aniline, like this compound, are significant due to their use in dyes, pharmaceuticals, and agricultural agents. Their adsorption properties have been studied using halloysite adsorbents, providing insights into environmental remediation methods (P. Słomkiewicz et al., 2017).

Molecular Structure and Vibrational Spectra Analysis

- The molecular structure and vibrational spectra of similar compounds have been analyzed, offering valuable information for chemical engineering and materials science (M. Kurt et al., 2004).

Synthesis of Agrochemicals

- The compound is also involved in the synthesis of agrochemicals, as seen in the creation of insecticides like Novaluron, indicating its significance in agricultural chemistry (Wen Zi-qiang, 2008).

Mecanismo De Acción

Pharmacokinetics

The compound’s molecular weight (29211 g/mol ) suggests that it may be well-absorbed following oral administration. The presence of the chloro and difluorophenoxy groups may influence the compound’s distribution within the body, its metabolism by liver enzymes, and its excretion.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-(3,4-difluorophenoxy)aniline can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

Propiedades

IUPAC Name |

3-chloro-2-(3,4-difluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(16)12(8)17-7-4-5-9(14)10(15)6-7/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMQBVCSOYZLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

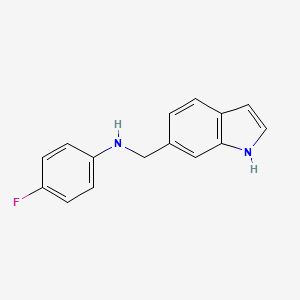

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)